1-METHYL-1H-PYRROLE-2,5-DIAMine

Beschreibung

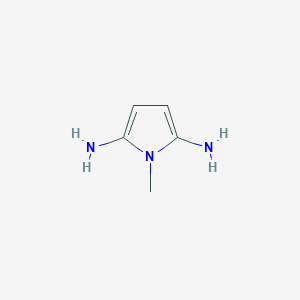

1-Methyl-1H-pyrrole-2,5-diamine is a heterocyclic aromatic compound featuring a pyrrole backbone substituted with a methyl group at the 1-position and amino groups at the 2- and 5-positions. Pyrrole derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to participate in hydrogen bonding. However, specific data on this compound’s synthesis, reactivity, and applications are scarce in publicly available literature.

Eigenschaften

IUPAC Name |

1-methylpyrrole-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8-4(6)2-3-5(8)7/h2-3H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHRDFVYXJWVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-METHYL-1H-PYRROLE-2,5-DIAMine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine under acidic conditions. This reaction typically requires a catalyst such as iron (III) chloride and proceeds under mild conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-METHYL-1H-PYRROLE-2,5-DIAMine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the pyrrole ring .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Methyl-1H-pyrrole-2,5-diamine exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds derived from pyrrole structures, including this compound, possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing potential as antibacterial agents .

Anti-inflammatory Properties

Research indicates that certain derivatives can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). This suggests that this compound could play a role in developing anti-inflammatory drugs .

Applications in Medicinal Chemistry

The compound serves as a versatile building block in drug design due to its ability to form various derivatives with enhanced biological activity. It has been incorporated into the synthesis of novel antibacterial agents and inhibitors for bacterial DNA gyrase, demonstrating effectiveness at low nanomolar concentrations .

Case Study: Antibacterial Agents

A recent study highlighted the development of halogen-substituted pyrrole derivatives that showed promising activity against gram-positive bacteria. The modifications allowed for improved solubility and bioavailability while retaining antimicrobial efficacy .

Material Science Applications

Beyond medicinal uses, this compound is being explored for its potential in materials science:

Conductive Polymers

Pyrrole derivatives are known to be precursors for conducting polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics and sensors .

Wirkmechanismus

The mechanism of action of 1-METHYL-1H-PYRROLE-2,5-DIAMine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Core Heterocycle :

- 1-Methyl-1H-pyrrole-2,5-diamine: Pyrrole contains one nitrogen atom in the ring, contributing to aromaticity via lone-pair delocalization.

- Pyrazole Derivatives (e.g., 3,5-diaminopyrazoles): Pyrazole has two adjacent nitrogen atoms, creating a more electron-deficient ring system compared to pyrrole. This difference impacts acidity and reactivity. For example, pyrazole derivatives exhibit stronger hydrogen-bonding capabilities due to the dual nitrogen sites .

Substituent Effects :

- Steric Hindrance : Bulky substituents, such as tert-butyl in 1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole-4,5-diamine (CAS 132026-21-2), reduce solubility in polar solvents and slow reaction kinetics .

- Electron-Withdrawing Groups: Azo-substituted pyrazoles (e.g., 4-phenylazo-3,5-diaminopyrazole) undergo thermal cyclization, a reaction less likely in pyrrole diamines due to their electron-rich nature .

Reactivity :

- Pyrazole Derivatives : React with nitriles to form condensed heterocycles like pyrazolo[1,5-a]pyrimidines .

- Pyrrole Diamines : Expected to participate in electrophilic substitution (e.g., halogenation) at the electron-rich 3- and 4-positions, though steric hindrance from the methyl group may limit reactivity.

Physical Properties :

Biologische Aktivität

1-Methyl-1H-pyrrole-2,5-diamine (CAS No. 862200-46-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C5H9N3. Its structure features a pyrrole ring with two amine groups, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, such as enzymes and receptors. The presence of amino groups allows for hydrogen bonding and electrostatic interactions, enhancing binding affinity to target sites.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways critical for various physiological processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study on 2,5-dimethylpyrroles demonstrated their effectiveness against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MICs) as low as 0.40 µg/mL for certain derivatives .

Cytotoxicity Profiles

The cytotoxicity of this compound has been assessed in various cellular models. It has shown promising results with low cytotoxicity against human pulmonary fibroblasts while maintaining effective antimicrobial activity against intracellular mycobacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. The following table summarizes key findings from SAR studies related to this compound and its analogs:

| Compound | Modification | MIC against M. tuberculosis (µg/mL) | Cytotoxicity (IC50) |

|---|---|---|---|

| 1 | None | >25 | >100 |

| 2 | Cyclohexyl | 0.40 | >100 |

| 3 | Adamantyl | <0.016 | >100 |

| 4 | Chlorophenyl | 10 | >100 |

This table illustrates that modifications to the pyrrole core significantly enhance antimicrobial potency while maintaining low toxicity levels.

Study on Antitubercular Potential

A notable study focused on the antitubercular potential of pyrrole derivatives highlighted that specific structural modifications led to enhanced activity against resistant strains of M. tuberculosis. Compounds derived from the 2,5-dimethylpyrrole scaffold were particularly effective .

Gene Therapy Applications

Research also explored the use of pyrrole-based compounds in gene therapy. A hybrid molecule combining a pyrrole polyamide with oligonucleotides showed high specificity in binding to double-stranded DNA (dsDNA), suggesting potential applications in targeted gene delivery systems .

Q & A

Q. What are reliable synthetic routes for 1-methyl-1H-pyrrole-2,5-diamine, and how can reaction yields be optimized?

A scalable synthesis method involves reacting acridane derivatives with diphenylphosphinomethanol in dichloromethane (DCM), achieving yields up to 91% under controlled conditions. Key steps include temperature modulation and solvent selection (e.g., DCM for improved solubility). Post-synthetic purification via column chromatography or crystallization enhances purity . For amine deprotection, trifluoroacetic acid (TFA) treatment followed by neutralization with NaHCO₃ is effective, as demonstrated in analogous diamine syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For example, 31P{¹H} NMR (δ = −18.6 ppm) confirms symmetry in related ligands, while ¹H/¹³C NMR identifies amine and methyl group environments . Mass spectrometry (e.g., EI-MS) provides molecular weight validation, as shown in NIST data for structurally similar pyrrole-diones . Coupling these with FT-IR (for NH/CN stretches) ensures comprehensive characterization.

Advanced Research Questions

Q. How does this compound interact with biological targets, such as cyclooxygenase-2 (COX-2)?

Docking studies reveal that the methyl group and amine moieties enhance selectivity for COX-2’s hydrophobic pocket. In vitro assays (e.g., LPS-induced PGE₂ inhibition in RAW 264.7 cells) show IC₅₀ values <1 μM, with structural analogs exhibiting >100-fold selectivity over COX-1. Molecular dynamics simulations further validate binding stability .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies often arise from solvent polarity, catalyst choice, or reaction time. For instance, acetonitrile may favor cyclization over DCM in related diamine syntheses . In biological studies, variations in cell lines (e.g., RAW 264.7 vs. HeLa) or assay protocols (e.g., PGE₂ ELISA vs. fluorometric assays) require standardization. Cross-referencing with computational models (e.g., DFT for reaction pathways) helps isolate variables .

Q. What reaction mechanisms govern the cyclization of this compound derivatives?

Cyclization typically proceeds via acid-catalyzed intramolecular nucleophilic attack, as observed in the synthesis of spiro-pyrrole derivatives. Acetic acid promotes protonation of the amine, facilitating ring closure. Kinetic studies using TLC or in-situ NMR can monitor intermediate formation .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies in buffers (pH 4–9) show degradation above 40°C, necessitating cold storage (−20°C) for long-term preservation. In synthetic steps, neutralization post-TFA treatment prevents decomposition of the free amine . For biological assays, pre-incubation stability tests in cell culture media (e.g., DMEM) are recommended .

Methodological Considerations

- Synthetic Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

- Data Validation : Use orthogonal analytical methods (e.g., HPLC + NMR) to confirm purity before biological testing .

- Computational Aids : Employ docking software (AutoDock Vina) and DFT (Gaussian) to predict reactivity and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.